![molecular formula C11H14ClN B056299 Clorhidrato de 2,3,4,5-tetrahidro-1H-1,5-metanobenzo[d]azepina CAS No. 230615-52-8](/img/structure/B56299.png)
Clorhidrato de 2,3,4,5-tetrahidro-1H-1,5-metanobenzo[d]azepina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride is a chemical compound with the molecular formula C11H14ClN It is known for its unique structure, which includes a fused bicyclic system
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system. It is studied for its potential as a ligand for various receptors, including nicotinic acetylcholine receptors.
Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary target of 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride is the nicotinic α4β2 acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
The compound acts as a partial agonist at the nicotinic α4β2 acetylcholine receptor
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps many foreign substances out of cells . It is also known to be a CYP2D6 inhibitor . These properties could impact the compound’s bioavailability and its interactions with other drugs.
Result of Action
The molecular and cellular effects of the compound’s action are likely to involve changes in neuronal excitability and neurotransmission, given its target. For example, it has been used in the preparation of the main band impurity of Varenicline, a drug used to aid in smoking cessation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s action may be affected by the presence of other drugs, given its interactions with P-glycoprotein and CYP2D6 . Its stability could be influenced by factors such as temperature and pH.
Análisis Bioquímico
Biochemical Properties
It is known to act as an agonist at nicotinic acetylcholine receptors . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the regulation of these receptors.
Cellular Effects
Given its activity at nicotinic acetylcholine receptors, it may influence cell function by modulating these receptors, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an agonist at nicotinic acetylcholine receptors, it likely exerts its effects at the molecular level by binding to these receptors, potentially leading to their activation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzylamine with a suitable cyclizing agent. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes:
Preparation of intermediates: Using benzylamine derivatives and other reagents.
Cyclization: Employing cyclizing agents under acidic conditions.
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azepine ring can be targeted by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Comparación Con Compuestos Similares
- 2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine hydrochloride
- 10-Aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene hydrochloride
Comparison: Compared to similar compounds, 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act on nicotinic acetylcholine receptors sets it apart from other azepine derivatives, making it a compound of significant interest in neuropharmacology.
This detailed overview provides a comprehensive understanding of 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
230615-52-8 |
|---|---|
Fórmula molecular |
C11H14ClN |
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
(1R,8S)-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-11-9-5-8(6-12-7-9)10(11)3-1;/h1-4,8-9,12H,5-7H2;1H/t8-,9+; |
Clave InChI |
WWJDLIUDQHFAGC-UFIFRZAQSA-N |
SMILES |
C1C2CNCC1C3=CC=CC=C23.Cl |
SMILES isomérico |
C1[C@@H]2CNC[C@H]1C3=CC=CC=C23.Cl |
SMILES canónico |
C1C2CNCC1C3=CC=CC=C23.Cl |
Pictogramas |
Health Hazard |
Sinónimos |
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Hydrochloride (1:1); 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine Hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


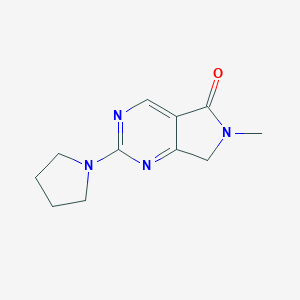

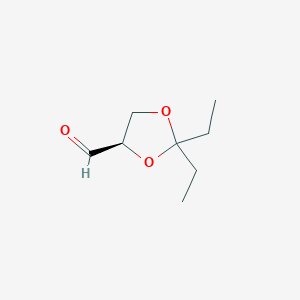
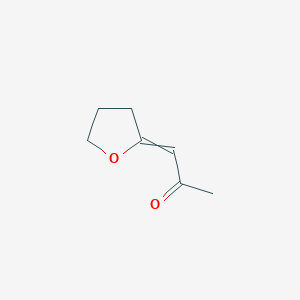
![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)

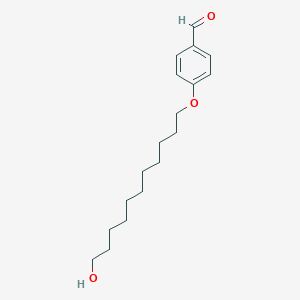
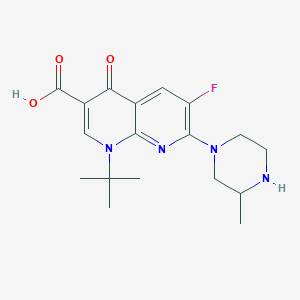
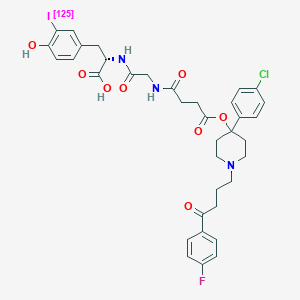

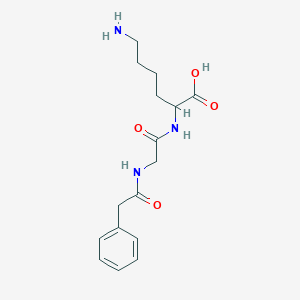
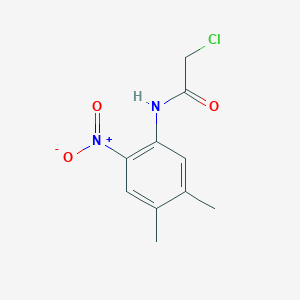
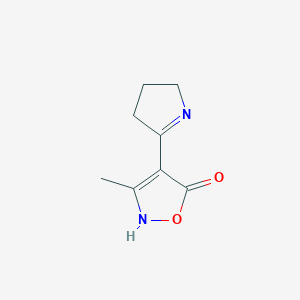
![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
